molecular formula C19H28N2O5S3 B11407166 N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine

N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine

Cat. No.: B11407166
M. Wt: 460.6 g/mol
InChI Key: VEVULQDBTQDSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine is a complex organic compound with a unique structure that includes a thiazole ring, a tosyl group, and various alkyl and sulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the tosyl group, and the attachment of the isopropoxypropyl and propylsulfonyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or alkylating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(3-isopropoxypropyl)-4-[(phenylsulfanyl)methyl]benzamide
  • N-(3-isopropoxypropyl)-3-[4-(4-toluidinosulfonyl)phenyl]propanamide

Uniqueness

N-(3-isopropoxypropyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H28N2O5S3

Molecular Weight

460.6 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)-2-propylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C19H28N2O5S3/c1-5-13-28(22,23)19-21-18(17(27-19)20-11-6-12-26-14(2)3)29(24,25)16-9-7-15(4)8-10-16/h7-10,14,20H,5-6,11-13H2,1-4H3

InChI Key

VEVULQDBTQDSGO-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)NCCCOC(C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.